Product packaging for Decyl glucoside(Cat. No.:CAS No. 54549-25-6)

Decyl glucoside

Cat. No.: B1670169
CAS No.: 54549-25-6
M. Wt: 320.42 g/mol
InChI Key: JDRSMPFHFNXQRB-IWQYDBTJSA-N
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Description

Decyl glucoside or decyl d-glucoside, also named decylbeta- d-glucopyranoside, belongs to the alkyl glucosides family and is obtained by condensation of the fatty alcohol decyl alcohol and a d-glucose polymer. This nonionic surfactant and cleansing agent has been widely used for several years, due to its foaming power and good tolerance in rinse-off products such as shampoos, hair dyes and colors, and soaps. This compound is also employed in leave-on products such as no-rinsing cleansing milks, lotions, and several sunscreen agents and is contained as a stabilizing surfactant of organic microparticles in sunscreen agent Tinosorb.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O6 B1670169 Decyl glucoside CAS No. 54549-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSMPFHFNXQRB-IWQYDBTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893008
Record name Decyl D-glucopyranoside
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Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS]
Record name D-Glucopyranose, oligomeric, decyl octyl glycosides
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CAS No.

54549-25-6, 68515-73-1, 141464-42-8
Record name Decyl D-glucopyranoside
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Record name Decyl D-glucoside
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Record name D-Glucopyranose, oligomeric, decyl octyl glycosides
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Historical Perspectives and Evolution of Alkyl Glucosides Research

The foundational research into alkyl glucosides dates back over a century. The German chemist Emil Fischer is credited with the first synthesis and identification of alkyl glycosides in the laboratory in 1893. hmpgloballearningnetwork.combrillachem.come-bookshelf.debrillachem.com His method, known as "Fischer glycosidation," involved the acid-catalyzed reaction of glucose with hydrophilic alcohols such as methanol, ethanol, and glycerol. hmpgloballearningnetwork.combrillachem.com For several decades, this discovery remained primarily of academic interest. hmpgloballearningnetwork.come-bookshelf.de

The potential of alkyl glucosides as surface-active agents was recognized later, with the first patent for their use in detergents filed in Germany around 1934. hmpgloballearningnetwork.combrillachem.comuni-wuppertal.de Following this, research groups in various companies began to focus on alkyl glucosides, developing technical processes for their production based on Fischer's original synthesis. e-bookshelf.deuni-wuppertal.de This involved applying Fischer's method to hydrophobic alcohols with longer alkyl chains, ranging from octyl (C8) to hexadecyl (C16), which are typical fatty alcohols. brillachem.come-bookshelf.de Early industrial developments in the 1980s led to processes that allowed for the mass production of APGs with varied alkyl chain lengths. hmpgloballearningnetwork.com Companies like Henkel played a significant role in establishing pilot and full-scale production plants for APGs in the late 1980s and early 1990s, increasing their commercial availability. brillachem.come-bookshelf.de

Research into glycosidation reactions continues, with various routes to synthesize glycosides being developed. brillachem.com While early methods often involved multi-step processes, particularly for long-chain alkyl glucosides like decyl glucoside, due to the low solubility of glucose in long-chain fatty alcohols, recent research has explored single-step direct glucosidation methods using catalysts such as zeolites to improve conversion and yield. mdpi.comnih.govresearchgate.netingentaconnect.comchemicalbook.com

Decyl Glucoside Within the Family of Alkyl Polyglucosides Apgs

Decyl glucoside is a key member of the alkyl polyglucoside (APG) family. APGs are a class of non-ionic surfactants characterized by a glycosidic bond between a hydrophobic alkyl chain and a hydrophilic saccharide group, typically glucose. uni-wuppertal.deulprospector.comresearchgate.net The structure of this compound specifically involves a ten-carbon alkyl chain linked to a glucose unit. cir-safety.orgwikipedia.org APGs produced industrially are often not pure monoglycosides but complex mixtures containing alkyl mono-, di-, tri-, and oligoglycosides, characterized by the length of the alkyl chain and the average number of glucose units, referred to as the "degree of polymerization". uni-wuppertal.de

This compound is synthesized by the reaction of glucose, often from corn starch, with the fatty alcohol decanol (B1663958), commonly derived from coconut or palm oil. atamanchemicals.comnaturalflowerpower.commdpi.comwikipedia.org This synthesis typically involves acid-catalyzed alcoholysis of glucose or polysaccharides. cir-safety.org Compared to shorter-chain APGs, this compound (with a C10-C12 chain length) exhibits superior solubility. atamanchemicals.com

This compound is frequently utilized as a non-ionic surfactant, functioning as a primary or secondary surfactant in various formulations. specialchem.comchemistryconnection.com It is known for its mildness and excellent foaming properties, making it suitable for applications where these characteristics are desired. specialchem.comchemistryconnection.comlerochem.eu Its non-ionic nature allows for compatibility with other types of surfactants, including cationic surfactants and polymers. chemistryconnection.comlerochem.eu

Research highlights the varying properties within the APG family based on alkyl chain length and degree of polymerization. For instance, studies comparing the surface tension and critical micelle concentration (CMC) of different alkyl glucosides show that CMC decreases with increasing hydrocarbon chain length. scispace.com

Interactive table: Critical Micelle Concentration (CMC) of Selected Alkyl Glucosides

Alkyl GlucosideAlkyl Chain LengthCMC (mol/L)Source
Octyl glucosideC80.025 scispace.com
This compoundC100.0022 scispace.com
Dothis compoundC120.00019 scispace.com

Note: The interactivity of this table is simulated for presentation purposes.

Significance of Decyl Glucoside in Sustainable Chemistry and Biomaterial Science

Advanced Synthetic Methodologies for this compound

The synthesis of this compound primarily involves the reaction between glucose (a carbohydrate) and decanol (B1663958) (a fatty alcohol). Traditional methods often involve acid catalysis and can be multi-step processes. However, research is exploring more advanced and efficient routes.

Direct Glucosidation over Zeolite Catalysts

Direct glucosidation offers a single-step approach to synthesize this compound. Microporous zeolite catalysts have shown significant catalytic activity in this reaction, utilizing glucose and 1-decanol (B1670082) as reactants. mdpi.comingentaconnect.com Studies have investigated the effects of varying zeolite acidity and pore structure on the reaction efficiency. mdpi.com For instance, H-FAU zeolite catalysts have demonstrated high catalytic activity, with conversion rates of glucose exceeding 70% on H+-ion-exchanged FAU, MFI, and BEA zeolite catalysts. mdpi.com The catalytic activity appears to be dependent on the number of acid sites, with increased weak acid sites leading to higher conversion and yield. mdpi.comingentaconnect.com The pore structure of the zeolite can also influence the isomer distribution of this compound, favoring the formation of decyl glucopyranoside (DGP) over decyl glucofuranoside (DGF). mdpi.com

Data on the yields of decyl glucosides on various zeolite catalysts after a 4-hour reaction time at 130 °C highlights the effectiveness of this method. mdpi.com

CatalystThis compound Yield (%)
H-FAU(3)> 60
MCM-4160
H-MOR(10)< 60

The yield of decyl glucosides can slightly decrease with increasing Si/Al molar ratios in the zeolite catalyst. mdpi.com

Enzymatic Synthesis Approaches

Enzymatic synthesis presents a milder and potentially more selective route for producing alkyl glucosides. Engineered enzymes, such as mutants of β-glucosidase, have been explored for their ability to catalyze the synthesis of long-chain alkyl glucosides like decyl β-D-glucopyranoside (DG) via reverse hydrolysis reactions. nih.govnih.govresearchgate.net Research has investigated these reactions in various non-aqueous systems, including organic solvents, ionic liquids, and co-solvent mixtures. nih.govresearchgate.net For example, an engineered N189F dalcochinase mutant showed potential for DG synthesis. nih.govnih.govresearchgate.net Optimized conditions using this mutant in a reaction system containing glucose, decanol, acetone, and an ionic liquid ([BMIm][PF6]) resulted in a DG yield of 64 mol%. nih.govresearchgate.net Enzymatic synthesis can offer advantages in producing anomerically pure alkyl β-D-glucopyranoside products compared to the isomer mixtures often obtained from chemical synthesis. researchgate.net

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. For direct glucosidation over zeolite catalysts, factors such as the type of zeolite, its acidity, pore structure, reaction time, and temperature play significant roles. mdpi.com Studies have shown that increasing the amount of acid sites in zeolite catalysts can improve conversion and yield. ingentaconnect.comnih.gov The reaction time also influences the yield, with yields increasing slightly over longer durations. mdpi.com

In enzymatic synthesis, parameters such as reaction time, temperature, enzyme concentration, and the nature of the solvent system are key to optimization. nih.govnih.govmdpi.com For instance, in the enzymatic synthesis of D-glucose-based surfactants, optimizing reaction time and temperature led to improved yields. mdpi.com A reaction time of 48 hours yielded significantly higher results compared to 24 or 72 hours, and an optimal temperature range around 56 °C was identified for the lipase (B570770) used. mdpi.com

Green Chemistry Integration in this compound Manufacturing

Green chemistry principles are increasingly integrated into the manufacturing of this compound due to its positioning as a more sustainable surfactant option. kemquest.comnih.gov This involves utilizing renewable resources and developing environmentally benign synthetic processes. kemquest.comnih.gov

Utilization of Renewable Feedstocks

A core aspect of green chemistry in this compound production is the use of renewable feedstocks. This compound is typically synthesized from glucose, often derived from corn starch, and decanol, a fatty alcohol commonly sourced from coconut or palm kernel oil. atamanchemicals.comatamankimya.compmarketresearch.com This reliance on plant-based materials aligns with the green chemistry principle of using renewable raw materials. kemquest.comnih.gov The availability and price volatility of these natural feedstocks, particularly coconut and palm derivatives, can impact production stability, driving research into alternative renewable sources like corn-derived glucose. pmarketresearch.com

Solvent-Free Reaction Conditions

Minimizing or eliminating the use of solvents is a significant goal in green chemistry. kemquest.comnih.gov Research into solvent-free synthesis methods for this compound is actively being pursued. The microwave-assisted synthesis mentioned earlier is one example of a solvent-free approach that has shown promising yields and reduced reaction times. tandfonline.comtandfonline.com Implementing solvent-free or using environmentally benign solvent systems reduces waste and potential environmental impact associated with solvent use. kemquest.comnih.gov

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy, a principle of green chemistry, aims to maximize the incorporation of all materials used in the reaction into the final product, thereby minimizing waste. planetpristine.comkemquest.comresearchgate.netresearchgate.net In the synthesis of alkyl polyglucosides (APGs), including this compound, the direct glucosidation method is considered to have a higher atom economy compared to indirect methods. researchgate.net The primary byproduct of the direct method is water, which is a more environmentally benign byproduct compared to those generated in some other surfactant synthesis routes. researchgate.net

While a 100% atom economy is ideal, the actual atom economy in this compound synthesis is influenced by factors such as reaction yield and the formation of byproducts like alkyl polyglucosides (oligomers) and unreacted starting materials. cir-safety.orgresearchgate.netgoogle.com Minimizing side reactions, such as the self-condensation of glucose, is crucial for improving atom economy and reducing unwanted byproducts. google.com Optimized reaction conditions, including catalyst selection and reaction temperature, play a significant role in maximizing the yield of the desired this compound product and reducing waste. google.commdpi.comnih.gov

Analysis of By-products and Impurities in this compound Synthesis

Despite the focus on green chemistry principles, the synthesis of this compound can still result in the formation of by-products and impurities. These can include unreacted starting materials (glucose and decyl alcohol), alkyl polyglucosides with varying degrees of polymerization, and other unintended substances formed during the reaction or introduced during processing and packaging. cir-safety.orggoogle.comgoogle.com The presence of impurities can affect the purity, performance, and potentially the safety profile of the final this compound product.

Identification of Isobornyl Acrylate (B77674) as an Impurity

Research has identified isobornyl acrylate as an impurity that can be present in alkyl glucosides, including this compound. uzh.chresearchgate.netnih.govmedkoo.com Isobornyl acrylate is not used as a reactant in the synthesis of alkyl glucosides. researchgate.netnih.gov Instead, it is believed to be introduced as an impurity, potentially released from plastic packaging materials due to the extractive power of the alkyl glucosides. uzh.chresearchgate.netnih.gov Studies have detected isobornyl acrylate in samples of this compound, albeit at low concentrations, for example, an average amount of 500 ng/g in one study. uzh.chresearchgate.netnih.gov

Data Table: Isobornyl Acrylate Impurity in Alkyl Glucosides

Alkyl Glucoside SampleApproximate Isobornyl Acrylate ContentReference
This compound500 ng/g uzh.chresearchgate.netnih.gov
Cocoyl glucosideDetected (approx. 500 ng/g) researchgate.netnih.gov
Lauryl glucosideDetected (approx. 500 ng/g) researchgate.netnih.gov

Surface Active Properties and Interfacial Phenomena

As a surfactant, this compound significantly lowers the surface and interfacial tension of liquids. atamanchemicals.comwikipedia.orglearncanyon.com This property is fundamental to its function in various applications, enabling the dispersion and emulsification of substances that would otherwise not mix. atamanchemicals.comnatrlskincare.co.uk

Critical Micelle Concentration (CMC) Studies of this compound

A key characteristic of surfactants is their Critical Micelle Concentration (CMC). The CMC is the concentration above which surfactant molecules begin to aggregate into micelles in bulk solution. learncanyon.comalfa-chemistry.comacs.org Below the CMC, the surfactant primarily exists as individual molecules. alfa-chemistry.com The CMC value provides insight into the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to start forming micelles and thus reduce surface tension effectively. alfa-chemistry.com

Studies have reported CMC values for this compound. One study determined the CMC of this compound to be 0.0022 mol/L at 25°C from surface tension measurements. oup.com Another source lists a range of 0.02 - 0.05% for this compound as a non-ionic surfactant, noting that CMC values are approximations that can depend on solution temperature, ionic strength, and pH. alfa-chemistry.com An additional source provides a CMC value of 0.8 mM for n-Decyl-β-D-Glucopyranoside. caymanchem.com

Reported CMC Values for this compound

Temperature (°C)CMC (mol/L)CMC (mM)NotesSource
250.00222.2Determined from surface tension studies oup.com
--0.8For n-Decyl-β-D-Glucopyranoside caymanchem.com
--0.62 - 1.56Approximate range (0.02-0.05%) alfa-chemistry.com

(Note: Conversion from % to mM assumes an average molecular weight of ~320.42 g/mol for this compound atamanchemicals.comnih.govalfa-chemistry.com and a density close to that of water for dilute solutions.)

The CMC indicates how quickly surfactant molecules form micelles and is crucial for understanding their performance in applications like detergency and emulsion stabilization. alfa-chemistry.com

Surface Tension Reduction Mechanisms

This compound reduces surface tension by adsorbing at the liquid-air interface. wikipedia.org Surfactant molecules orient themselves at the interface with their hydrophobic tails extending out of the water phase (into the air) and their hydrophilic heads remaining in the water phase. wikipedia.org This adsorption disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface tension. natrlskincare.co.ukwikipedia.orglearncanyon.com The reduction in surface tension allows the liquid to spread more easily and wet surfaces more effectively. natrlskincare.co.ukbranchbasics.com One source indicates that this compound can lower the surface tension of a 0.1% active solution to 29.1 dynes/cm at 25°C. ladespensadeljabon.com

Interfacial Activity at Liquid-Liquid and Liquid-Air Interfaces

This compound exhibits significant interfacial activity not only at the liquid-air interface but also at liquid-liquid interfaces, such as oil-water interfaces. wikipedia.orgaip.org At these interfaces, the surfactant molecules position themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase, effectively reducing the interfacial tension between the two immiscible liquids. wikipedia.org This reduction in interfacial tension is critical for the formation and stabilization of emulsions, allowing oil and water to mix. natrlskincare.co.ukbranchbasics.com The ability of this compound to stabilize oil and water mixtures is a key aspect of its function in various formulations. natrlskincare.co.ukbranchbasics.com Studies have investigated the adsorption of this compound at oil-water interfaces, comparing experimental results with simulations to understand its behavior. aip.org The interaction of this compound at the air/water interface has also been studied, examining the influence of factors like alkyl chain length and headgroup structure on adsorption. acs.org

Self-Assembly Structures and Phase Behavior

Above the CMC, this compound molecules in aqueous solution self-assemble into various aggregate structures, primarily micelles. learncanyon.comalfa-chemistry.comacs.org As the concentration increases further, or under specific temperature conditions, these aggregates can undergo transitions to form more complex liquid crystalline phases. researchgate.netacs.orgtandfonline.com

Micellar Structures and Aggregation Behavior

In dilute solutions above the CMC, this compound forms micelles. learncanyon.comalfa-chemistry.com In these aggregates, the hydrophobic decyl chains cluster together in the interior, shielded from the water, while the hydrophilic glucose headgroups face outwards, interacting with the aqueous environment. wikipedia.org The shape of these micelles can vary depending on concentration and other conditions. Studies on n-decyl β-glucoside have indicated the formation of nonspherical discrete aggregates at concentrations immediately above the CMC. researchgate.netacs.org In a particular concentration interval (approximately 0.1 to 17 wt %), n-decyl β-glucoside can exhibit phase separation into two liquid isotropic solutions, with nonspherical discrete aggregates in the dilute phase and larger aggregates at higher concentrations within this interval. researchgate.netacs.orgresearchgate.net Research suggests that while some alkyl glucosides may form worm-like micelles, this compound might form branched, interconnected micelles or even space-filling micellar networks at higher concentrations. researchgate.net The aggregation number (the number of surfactant molecules per micelle) is an important parameter characterizing micellar behavior. acs.org For pure this compound, studies using time-resolved fluorescence quenching (TRFQ) found that the dilute phase consisted of micelles with an aggregation number in the range of 200-400. researchgate.net

Formation of Liquid Crystalline Phases (Hexagonal, Cubic, Lamellar)

At higher concentrations, beyond the micellar phase, this compound can form lyotropic liquid crystalline phases with water. researchgate.netacs.orgtandfonline.comnih.gov These phases are characterized by ordered arrangements of surfactant aggregates. While some related alkyl glucosides, such as n-octyl β-D-glucopyranoside, are known to exhibit hexagonal, cubic (specifically a face-centered cubic phase with a lattice parameter of 51.2 Å), and lamellar phases, the phase behavior of this compound can be more limited depending on the specific conditions. nih.gov

For n-decyl β-glucoside, studies on its temperature versus concentration phase diagram with water indicate the formation of a lamellar liquid crystalline phase at high surfactant concentrations, specifically above approximately 65 wt %. researchgate.netacs.orgresearchgate.net While hexagonal and cubic phases have been observed for shorter chain alkyl glucosides like n-octyl and n-nonyl β-glucosides, the decyl derivative primarily shows the lamellar phase in the liquid crystalline region at higher concentrations. researchgate.netacs.orgnih.govcapes.gov.br The lamellar phase consists of stacked bilayers of surfactant molecules separated by water layers. tandfonline.comnih.gov The formation and structure of these liquid crystalline phases are influenced by factors such as temperature and surfactant concentration, and they have been characterized using techniques like small-angle X-ray scattering (SAXS). acs.orgcapes.gov.br

Physicochemical Behavior and Self-Assembly of this compound

This compound, a non-ionic surfactant derived from renewable resources, exhibits interesting physicochemical behavior in aqueous solutions, particularly concerning its self-assembly into various aggregate structures. specialchem.combeurre.uaatamanchemicals.com This behavior is fundamental to its applications in numerous formulations, influencing properties such as foaming, cleansing, and emulsification. specialchem.comatamanchemicals.comelsieorganics.com

Influence of Co-surfactants and Polymers on Self-Assembly (e.g., Tween Series, Xanthan Gum, Carrageenan Gum)

The self-assembly of this compound can be significantly modified by the presence of co-surfactants and polymers. The addition of co-surfactants, such as those from the Tween series (polysorbates), can impact the critical aggregation concentration (CAC) and enhance the stability of self-assembled structures. For instance, studies on branched-chain alkylated glucosides, similar in nature to this compound, have shown that the addition of Tween series co-surfactants can reduce the CAC, leading to more stable systems. researchgate.netum.edu.my This increased stability is attributed to the co-surfactant influencing the hydrophilic-lipophilic balance (HLB) of the mixed system, optimizing the packing of molecules within aggregates. researchgate.netum.edu.my Mixed surfactant systems, including those with alkyl glucosides and Tween 80, have demonstrated synergistic effects on stability. researchgate.net The presence of Tween surfactants has also been shown to reduce the particle size and enhance the stability of certain glycolipid dispersions. researchgate.netum.edu.my

Polymers, including natural gums like xanthan gum and carrageenan gum, are often used in formulations containing this compound to modify rheological properties, particularly viscosity. beurre.uaatamanchemicals.comelsieorganics.combeautycon.com These polymers can interact with surfactant micelles, influencing their self-assembly and leading to thickening effects. wholeelise.comresearchgate.netwpmucdn.com Xanthan gum, for example, is known to effectively thicken this compound solutions. beurre.uaelsieorganics.comwholeelise.com The interaction between polymers and surfactants can involve the polymer wrapping around surfactant micelles or associating with hydrophobic modifiers on the polymer chain, leading to altered aggregation structures and solution properties. wpmucdn.com While specific detailed research findings on the influence of carrageenan gum on this compound self-assembly were less prevalent in the search results, carrageenan gum is generally known to work well with alkyl polyglucosides like coco glucoside (which shares structural similarities with this compound) for thickening purposes, suggesting a similar potential for interaction with this compound. atamanchemicals.com However, some studies indicate potential instability issues when certain natural rheological modifiers, including carrageenan and xanthan gum, are associated with this compound in cosmetic gel formulations. ulisboa.pt

Rheological Characteristics of this compound Solutions

The rheological characteristics of this compound solutions, particularly their viscosity and flow behavior, are crucial for their application in various products.

Viscosity and Flow Behavior of this compound Systems

Aqueous solutions of this compound typically exhibit Newtonian flow behavior, especially at concentrations above the critical micelle concentration (CMC). researchgate.netscispace.comresearchgate.net This means their viscosity remains constant regardless of the shear rate applied. This contrasts with some other surfactants, like maltosides, which can form worm-like micelles leading to shear-thinning behavior. researchgate.net The Newtonian behavior of this compound solutions is attributed to the formation of branched, interconnected micelles or space-filling micellar networks at higher concentrations, rather than elongated structures. researchgate.net

The viscosity of this compound solutions can be influenced by concentration, temperature, and the presence of other components, such as co-surfactants and polymers. For instance, mixing this compound with other surfactants or incorporating thickening polymers like xanthan gum can significantly increase viscosity. beurre.uaelsieorganics.comwholeelise.com

Data on the viscosity of this compound shows a typical range. For a 50% solid content solution, the viscosity can be between 1000 and 2500 mPa·s at 20°C. tichemindustry.com Another source indicates a viscosity of 400 cSt at 40°C for a 51% active solution. ladespensadeljabon.com

Here is a table summarizing typical viscosity data for this compound:

PropertyValueTemperature (°C)Concentration (%)Source
Viscosity (mPa·s)1000 - 25002050 tichemindustry.com
Viscosity (cSt)4004051 ladespensadeljabon.com
Viscosity (mPa·s) - Minimum Specification20020Not specified myskinrecipes.com

This compound itself is described as relatively low viscous compared to other glucosides like coco glucoside and lauryl glucoside, which contributes to its excellent fluid fluidity. tichemindustry.comberg-schmidt.com While this compound provides good foaming, its foam stability is lower compared to lauryl glucoside. tichemindustry.comladespensadeljabon.com

Modeling Rheological Properties of Non-ionic Surfactant Solutions

Modeling the rheological properties of non-ionic surfactant solutions, including those containing this compound, is important for predicting and controlling their behavior in various applications. These models aim to understand how factors like concentration, temperature, and molecular structure influence viscosity and flow behavior. acs.org

Studies utilizing techniques such as capillary viscometry and rheology are employed to characterize the flow behavior and determine parameters like scaling exponents that describe the relationship between viscosity and concentration. researchgate.net For glucosides like this compound, the observed Newtonian flow behavior and lower scaling exponents (<2.4) in binary aqueous systems are consistent with the formation of branched or network-like micellar structures. researchgate.net

Simulation methods, such as dissipative particle dynamics (DPD), are also used to study the equilibrium phase behavior and the effect of shear on surfactant solutions, providing insights into the molecular self-assembly that underlies the macroscopic rheological properties. whiterose.ac.uk These simulations can help in understanding how the structure changes with concentration and how these structural changes influence fluid behavior. whiterose.ac.uk

Modeling polymer-surfactant interactions is particularly complex due to the varied association structures that can form. wpmucdn.com Models need to account for the specific characteristics of both the polymer and the surfactant, such as the type of polymer (nonionic, charged, hydrophobically modified) and the nature of the interactions (e.g., polymer wrapping around micelles). wpmucdn.com While general principles for modeling polymer-surfactant association exist, the details of the modeling need to be modified for each specific system. wpmucdn.com

Modeling efforts contribute to a better understanding of how to design formulations with desired flow properties, which is critical for products such as shampoos, detergents, and paints where this compound is utilized.

Biological Interactions and Membrane Science

Decyl Glucoside Interactions with Biological Membranes

This compound's amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to interact with the lipid bilayers that form biological membranes. This interaction can lead to various effects, including alterations in membrane permeability and the solubilization of membrane components.

Permeability Enhancement Mechanisms across Cell Membranes

This compound can enhance the permeability of cell membranes, facilitating the passage of molecules that would otherwise have limited transport. While the precise mechanisms can vary depending on the cell type and concentration of this compound, potential pathways include the modulation of tight junctions and interactions with the lipid bilayer. Alkyl glucosides, as a class, have been reported to transiently modulate tight junctions between cells, thereby facilitating the passage of drugs through epithelial barriers researchgate.net. Permeability enhancers can increase membrane permeability through several mechanisms, such as modifying the partitioning coefficient, interacting with the lipid bilayer, fluidizing or disordering lipids, and changing membrane integrity vicihealthsciences.com. Studies on octyl glucoside, another alkyl glucoside, have shown that its permeability-enhancing effects on epithelial membranes in vitro are concentration and time-dependent and may be associated with the modulation of tight junctions, suggesting the involvement of paracellular transport nih.gov.

Solubilization of Lipid Membranes and Liposomes

This compound can effectively interact with and solubilize lipid membranes and artificial lipid vesicles like liposomes. This process involves the partitioning of this compound into the lipid bilayer, leading to the formation of mixed micelles composed of lipids and surfactant molecules. The extent and mechanism of solubilization are influenced by factors such as the concentration of this compound, the type of lipids in the membrane, and temperature. Research investigating the solubilizing alterations caused by a series of alkyl glucosides in phosphatidylcholine liposomes indicated that the increase in alkyl chain length drastically reduces the surfactant's critical micelle concentration (CMC) and decreases its ability to saturate and solubilize liposomes, but increases its bilayer affinity researchgate.net. The solubilization of liposomal dispersions by detergents, including decyl maltoside (a related alkyl glycoside), has been observed, with the effectiveness influenced by the presence of cholesterol in the membrane pharxmonconsulting.com. Detergent solubilization of liposomes can proceed through a combination of transbilayer attack, following flip-flop of detergent molecules across the lipid bilayer, and extraction of membrane components directly by detergent micelles nih.gov.

Effects on Membrane Protein Solubilization and Reconstitution

This compound is utilized in biological research for the solubilization of membrane proteins from their native lipid environment. ontosight.aisigmaaldrich.com Membrane proteins are often embedded within lipid bilayers and require detergents to be extracted and maintained in a stable, soluble form for further study, such as purification and structural analysis. sigmaaldrich.comnih.govrsc.org Detergents like this compound interact with the hydrophobic surfaces of membrane proteins, mimicking the lipid environment and forming protein-detergent complexes (micelles). sigmaaldrich.comgoogle.com While conventional detergents have been used for this purpose, the stability of membrane proteins in detergent micelles can be a challenge. rsc.org The process of reconstituting solubilized membrane proteins back into artificial lipid bilayers (liposomes) is also a critical technique for functional studies and requires the removal of detergents. nih.govacs.orgd-nb.info The efficiency of solubilization and the stability of the protein-detergent complexes are crucial for successful membrane protein research. sigmaaldrich.com

This compound in Drug Delivery Systems

This compound's ability to interact with biological membranes and its surfactant properties make it a potential excipient in drug delivery systems, particularly for enhancing the delivery of poorly soluble or poorly permeable drugs.

Transdermal Drug Delivery Enhancement

This compound has been explored for its potential to enhance transdermal drug delivery. The skin, particularly the stratum corneum, acts as a significant barrier to the penetration of many drugs. stechnolock.comijpsjournal.com Chemical permeation enhancers are used to reversibly reduce the barrier resistance of the skin and improve drug diffusion and solubility through this layer. stechnolock.com this compound, as a surfactant, can interact with the lipids in the stratum corneum, potentially altering their organization and increasing the permeability of the skin to active substances. ijpsjournal.comacs.org Studies on chemical permeation enhancers have investigated their ability to disrupt the lipid bilayer and enhance drug solubility and permeability. ijpsjournal.commdpi.com While specific detailed research findings on this compound's transdermal enhancement mechanisms were not extensively detailed in the provided search results, its classification as a surfactant and its known interactions with lipid membranes suggest its potential in this application, similar to other chemical enhancers that modify the skin membrane's solvent nature or disrupt the stratum corneum. vicihealthsciences.commdpi.com

Stabilization of Nanosuspensions for Drug Delivery

This compound can also serve as a stabilizing agent in nanosuspensions, a formulation approach used to improve the solubility and dissolution rate of poorly water-soluble drugs by reducing their particle size to the nanoscale. researchgate.netdrug-dev.comgoogle.com Nanosuspensions consist of drug nanocrystals dispersed in a liquid medium, and stabilizers are crucial to prevent particle aggregation, sedimentation, and Ostwald ripening. researchgate.netdrug-dev.comresearchgate.net Stabilizers, including surfactants and polymers, adsorb onto the surface of the nanocrystals, providing steric or electrostatic repulsion to maintain physical stability. researchgate.netdrug-dev.com this compound, being a nonionic surfactant, can adsorb onto the surface of drug nanocrystals, contributing to their stabilization in aqueous suspensions. google.com The chemical nature and composition of stabilizers have a pronounced effect on the physicochemical stability and in vivo performance of nanosuspensions. drug-dev.com The use of this compound as a stabilizing agent in the preparation of meloxicam (B1676189) nanocrystals has been explored to prevent nanoparticle aggregation. researchgate.net

Microemulsion Formulations for Cutaneous Drug Localization

Microemulsions are transparent, thermodynamically stable, and spontaneously forming systems that have been explored as effective topical vehicles for drug delivery nih.gov. This compound has been investigated as a component in microemulsion formulations aimed at enhancing the cutaneous localization of drugs nih.govnih.gov. These nano-structured systems demonstrate enhanced drug solubilization and can lead to higher skin permeation compared to conventional formulations .

Studies have shown that this compound-based microemulsions can significantly increase the delivery of active compounds into the skin layers nih.govnih.gov. For instance, microemulsions formulated with this compound and containing isopropyl myristate mixed with monoglycerides (B3428702) (monocaprylin, monolaurin (B1671894), or monoolein) as the oil phase were used to deliver lycopene (B16060) and ascorbic acid into porcine ear skin nih.gov. These microemulsions increased lycopene delivery by 3.3- to 8-fold compared to a drug solution nih.govresearchgate.net. The effect on ascorbic acid delivery was more modest, showing a 1.5- to 3-fold increase nih.gov. The penetration-enhancing ability of these formulations was found to be dependent on the specific monoglyceride used, with the ranking being monocaprylin (B12243) > monoolein (B16389) > monolaurin nih.gov. This enhanced penetration correlated with a stronger effect in decreasing skin electrical resistance nih.gov. This compound-based microemulsions have been proposed for topical delivery with the aim of localizing compounds within the skin layers for effects such as protection from reactive oxygen species or skin lightening nih.gov. The ability of microemulsions to improve the localization of drugs within skin layers is influenced by factors such as the type and concentration of components, the system's nanostructure, and the physicochemical characteristics of the drug nih.gov.

Protein-Decyl Glucoside Interactions

This compound interacts with proteins, and these interactions are crucial in various biochemical techniques, particularly in the study of membrane proteins moleculardimensions.com. Glucosides, including this compound, are considered mild and non-denaturing detergents that primarily disrupt protein-lipid and lipid-lipid interactions rather than protein-protein interactions moleculardimensions.com. They are used for the extraction, stabilization, and structural studies of membrane proteins moleculardimensions.comrsc.orgnih.gov.

Binding Isotherms with Serum Albumins

The interaction between this compound and serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been studied to understand the binding characteristics nih.govsigmaaldrich.comsciforum.net. Binding isotherms provide insight into the number of detergent molecules that bind to a protein at different concentrations nih.govsigmaaldrich.comresearchgate.net.

Studies using equilibrium dialysis have determined the binding isotherms of bovine serum albumin with this compound nih.govsigmaaldrich.com. These studies found that the average number of detergent molecules bound to BSA increased with increasing hydrocarbon chain length of alkyl glucosides nih.govsigmaaldrich.com. At pH 7.4 and ionic strength 0.1 M, native bovine serum albumin was found to have approximately 13 sites for this compound at 25°C and about 10 sites at 7°C nih.govsigmaaldrich.com. Competitive binding studies suggest that alkyl glucosides bind to the same sites on serum albumin as alkyl sulfates nih.govsigmaaldrich.com. The standard free energy changes for the binding have been calculated from intrinsic association constants nih.gov.

More recent studies investigating the interaction between human serum albumin (HSA) and this compound (DG) using techniques like molecular docking, molecular dynamics simulations, and UV-visible spectroscopy have provided further insights sciforum.net. Molecular docking studies indicated that this compound binds effectively to HSA, showing lower free energy of binding values compared to other compounds like propylene (B89431) carbonate sciforum.net. Molecular dynamics simulations revealed the stability of the HSA-decyl glucoside complexes, although some repositioning of the ligand was observed during the simulation sciforum.net. UV-visible absorption spectroscopy confirmed the interaction, evidenced by changes in the absorption spectrum of HSA around 280 nm upon binding with this compound sciforum.net.

Here is a summary of binding site data for this compound with Bovine Serum Albumin:

ProteinTemperature (°C)pHIonic Strength (M)Approximate Number of Binding Sites
Bovine Serum Albumin77.40.110 nih.govsigmaaldrich.com
Bovine Serum Albumin257.40.113 nih.govsigmaaldrich.com

Conformational Changes in Proteins Induced by this compound

The interaction of detergents with proteins can potentially induce conformational changes, which are alterations in the three-dimensional structure of the protein elifesciences.orgnih.govethz.ch. While some detergents are known to cause protein denaturation, milder detergents like this compound are often chosen specifically to maintain protein integrity and native conformation, particularly for membrane proteins moleculardimensions.comnih.gov.

Studies using Fourier-transformed infrared spectroscopy have investigated the effects of alkyl glucosides, including this compound, on the conformation of bovine serum albumin nih.gov. The results obtained from these studies indicated that there were no significant changes in the protein structure of BSA induced by the interaction with this compound under the experimental conditions (7°C and 25°C at pH 7.4 and ionic strength 0.1 M) nih.gov. This suggests that, at least with serum albumin under these conditions, this compound acts as a relatively mild surfactant that does not cause major unfolding or denaturation.

However, the extent of conformational change can be dependent on the specific protein, detergent concentration, and environmental conditions. While this compound is generally considered non-denaturing for many applications, the potential for subtle conformational shifts or localized changes upon binding cannot be entirely ruled out and may require investigation using sensitive spectroscopic or structural techniques elifesciences.orgunibe.ch. The ability of glucosides to stabilize large macromolecules is well characterized, with the sugar headgroup playing a role in maintaining solubility and structure moleculardimensions.com.

Advanced Applications and Formulation Science

Decyl Glucoside in Advanced Emulsion Technology

This compound functions as an emulsion stabilizer, contributing to the development of various emulsion types, including those with complex internal structures. atamanchemicals.comatamankimya.comlerochem.euspecialchem.com

Stabilization of Water-in-Water (W/W) Emulsions

While alkyl polyglucosides are known for stabilizing oil-in-water emulsions, recent research highlights their use, including this compound, in stabilizing all-aqueous water-in-water (W/W) emulsions. These systems are based on the thermodynamic phase separation of incompatible polymer solutions, such as dextran (B179266) in poly(ethylene glycol). frontiersin.org The stabilization is achieved by combining alkyl polyglucosides with fatty alcohols, leading to the formation of lamellar gel networks (LGNs) at the interface of the aqueous droplets. frontiersin.org Studies have investigated the influence of this compound concentration and its molar ratio with fatty alcohols like decanol (B1663958) on the size and stability of these W/W emulsion droplets over time. frontiersin.org The self-assembled structures formed by the decanol/decyl glucoside mixtures were characterized as lamellar in the bulk phase and likely at the droplet surface, contributing to stability. frontiersin.org This stabilization mechanism has been shown to be applicable to other alkyl polyglucosides and fatty alcohols, expanding the potential uses of W/W emulsions in various fields, including potentially for bacterial culture where changes in pH or ionic strength might otherwise affect stability. frontiersin.org

Role in Microemulsion and Nanoemulsion Systems

This compound is utilized in the formulation of microemulsions and nanoemulsions. ulprospector.commdpi.comnih.govnih.govgoogle.com Microemulsions are thermodynamically stable, transparent dispersions typically composed of water, oil, surfactant, and sometimes a co-surfactant, with droplet sizes ranging from 10 to 100 nm. ulprospector.comgoogle.com They form spontaneously upon mixing and can exist as oil-in-water, water-in-oil, or bicontinuous structures. ulprospector.comgoogle.com this compound, as a non-ionic surfactant, can contribute to the formation and stability of these systems, sometimes without the need for a co-surfactant, particularly in certain non-ionic surfactant systems. ulprospector.com These systems offer advantages such as ease of production, high stability, visual clarity, and the ability to increase the solubility and enhance the skin penetration of active ingredients. ulprospector.commdpi.com

Nanoemulsions are kinetically stable dispersions with droplet sizes typically ranging from 20 to 500 nm. nih.govnih.gov They can be prepared using high-energy methods like ultrasonic homogenization or low-energy methods such as Phase Inversion Composition (PIC). nih.govnih.gov this compound has been successfully employed as a surfactant to stabilize oil-in-water nanoemulsions, including those designed as water-based nano-perfumes containing fragrance compositions. nih.gov Research has explored the influence of this compound concentration on droplet size and stability in nanoemulsion systems, noting that optimal concentrations lead to reduced droplet size and improved stability by lowering interfacial tension and preventing coalescence. nih.gov Non-ionic surfactants like this compound are valued in nanoemulsion formulation for their good performance, dermatological properties, biocompatibility, and stability across different pH levels and in the presence of electrolytes, making them suitable for cosmetic and pharmaceutical applications. nih.gov

Functionalization and Derivatization of this compound

The chemical structure of this compound presents opportunities for functionalization and derivatization to tailor its properties for specific applications.

Synthesis of Modified this compound Derivatives

The synthesis of alkyl glucosides, including this compound, typically involves the reaction of glucose with a fatty alcohol like decanol. smolecule.commdpi.com This glucosylation reaction can be carried out using various methods, including acid-catalyzed processes. mdpi.comcir-safety.orgcdnsciencepub.com Research explores different catalytic systems, such as microporous zeolite catalysts, to optimize the direct glucosidation reaction, aiming for high conversion and yield of this compound. mdpi.com The acidity and pore structure of the catalysts can influence the reaction efficiency and the distribution of resulting isomers. mdpi.com

Beyond the basic synthesis, this compound can serve as a starting material or an additive in the synthesis of modified derivatives. For instance, this compound has been used as a surfactant in the eco-friendly synthesis of amino-functionalized microcrystalline cellulose (B213188) derivatives from cotton fibers. digitellinc.com This process involves tosylation of cellulose followed by nucleophilic substitution with various amines, with this compound facilitating the reaction medium. digitellinc.com Furthermore, methods for synthesizing impurities of C-glucoside derivatives, which are structurally related to alkyl glucosides, have been developed, often involving multi-step reactions with various reagents and controlled conditions. google.com These synthetic efforts highlight the potential to create novel compounds with altered properties by modifying the glucoside structure or using it in the synthesis of other functional materials.

Structure-Activity Relationship (SAR) Studies of Functionalized this compound

While extensive SAR studies specifically focused on a wide range of functionalized this compound derivatives were not prominently detailed in the search results, the principles of SAR are fundamental to understanding how modifications to the this compound structure would impact its properties and activity. SAR studies generally aim to correlate variations in chemical structure with changes in biological or physicochemical activity. researchgate.netrsc.org For alkyl glucosides, the alkyl chain length and the stereochemistry of the sugar unit are known to play a role in their physical properties and interactions in aqueous solutions, including micelle formation. cdnsciencepub.com

This compound in Specialized Research Areas

This compound's properties make it relevant in several specialized research domains. Its surface-active properties and biodegradability suggest potential in bioremediation processes, such as oil spill cleanup. smolecule.com The ability of microemulsions and nanoemulsions, which can be formulated with this compound, to enhance the solubility and penetration of active substances points to potential applications in drug delivery systems, aiming to improve the absorption and bioavailability of pharmaceuticals. mdpi.comsmolecule.com In agriculture, this compound can be investigated for use in formulations as a wetting agent or emulsifier for pesticides, potentially improving their application efficiency. lerochem.eusmolecule.com Furthermore, this compound has been explored in the context of material science, such as its use as a surfactant in the synthesis of functionalized cellulose derivatives. digitellinc.com Research has also investigated the impact of this compound on the performance of electrochemical systems, such as its effect on corrosion inhibition in Mg-air batteries, highlighting its potential in unexpected areas of materials science and engineering. Its use in rheological studies to simulate the behavior of non-ionic surfactant solutions aids in understanding and developing products with specific flow properties like shampoos and detergents.

Application as a Corrosion Inhibitor in Electrochemical Systems (e.g., Mg-air Batteries)

Corrosion of the magnesium (Mg) anode presents a significant challenge in the development and performance of magnesium-air batteries. researchgate.netnih.gov This self-corrosion in the battery electrolyte, often a 3.5% NaCl solution, can lead to a rapid drop in operating voltage and limit the battery's discharge capacity and anodic utilization. researchgate.netnih.govacs.org

Research has explored the use of this compound as a corrosion inhibitor in Mg-air battery systems. researchgate.netjst.go.jp Studies utilizing chemical and electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have investigated its effects on the corrosion rate and inhibitor efficiency. researchgate.netulisboa.ptscielo.org.co The presence of this compound surfactant has been observed to significantly reduce the corrosion rate of Mg in battery electrolytes. researchgate.net Maximum inhibition efficiency, exceeding 94%, has been reported at the critical micelle concentration (CMC) of the this compound surfactant (e.g., 2.5 mM). researchgate.net

The mechanism of inhibition by this compound is suggested to involve physisorption onto the magnesium surface. researchgate.net This adsorption increases the activation energy of the corrosion reaction. researchgate.net Consequently, Mg-air batteries containing this compound have demonstrated higher operating voltage, improved discharge capacity, and enhanced anodic utilization compared to those without the surfactant. researchgate.net This indicates that this compound can help maintain the activity of the Mg electrode for a longer duration. acs.org

Use in Agricultural Formulations as a Wetting Agent and Adjuvant

In agricultural formulations, this compound, often referred to within the broader category of alkyl polyglucosides (APGs), functions effectively as a wetting agent and adjuvant. lerochem.euchempri.comconsolidated-chemical.comchemspark.in Its ability to reduce the surface tension of liquids allows agricultural sprays, such as pesticides and fertilizers, to spread more easily and adhere better to plant surfaces, particularly leaves. lerochem.euchempri.com This improved wetting increases the contact time between the spray and the leaf, thereby enhancing the efficiency of uptake of active substances. lerochem.eu

This compound facilitates a more even distribution of active substances, which can be particularly beneficial for hydrophobic compounds that tend to separate in formulations. lerochem.eu As a plant-derived and biodegradable surfactant, its use in agriculture aligns with the increasing demand for more environmentally friendly and sustainable practices. albright.com.auchemspark.inbarcelonesa.com It can serve as an inert pesticide ingredient in pre and post-harvest applications. chemspark.in Alkyl polyglucosides like this compound are noted for their good wetting properties, low critical micelle concentrations, and ability to reduce interfacial tension, contributing to the enhanced efficacy of active ingredients in agricultural sprays. chemspark.in

This compound as a Stabilizer for Nanosuspensions

Nanosuspensions, which are colloidal dispersions of drug nanocrystals stabilized by excipients, offer a promising approach to improve the bioavailability of poorly water-soluble drugs by increasing their apparent solubility and dissolution rate. undip.ac.idscispace.com However, the high surface energy of nanocrystals makes them prone to aggregation, leading to physical instability. scispace.com Stabilizers are crucial for preventing this aggregation and maintaining the uniformity of the nanosuspension dispersion system. undip.ac.idscispace.com

This compound has been investigated for its role as a stabilizer in nanosuspensions. undip.ac.idcir-safety.orggoogle.com As a non-ionic surfactant, this compound can lower surface tension and enhance particle dispersibility in nanocrystal systems. undip.ac.id Its biocompatibility also contributes to its suitability for use in pharmaceutical formulations, particularly for topical applications, where it can help solubilize hydrophobic drugs and potentially enhance drug delivery.

Research has shown this compound to be effective as a stabilizer, including in combination with other stabilizing agents like polyvinylpyrrolidone (B124986) (PVP K-60), for nanosuspensions of various compounds, such as resveratrol (B1683913) and hesperetin. undip.ac.idcir-safety.org The combination of a hydrophilic polymer like PVP K-60 and a surfactant like this compound can lead to a more consistent and efficient system for drug delivery by inhibiting particle aggregation. undip.ac.id While stabilizers are essential, the concentration used is critical, as high concentrations can potentially lead to the loss of crystallinity of the active pharmaceutical ingredient. undip.ac.id

Environmental Fate and Ecotoxicology

Biodegradation Pathways and Kinetics of Decyl Glucoside

Biodegradation is the primary mechanism by which this compound is removed from the environment. Studies indicate that it undergoes rapid and ultimate biodegradation under both aerobic and anaerobic conditions. irocoatingadditive.comalbright.com.aualbright.com.au

Aerobic and Anaerobic Degradation Profiles

This compound is classified as "rapidly degradable" under aerobic conditions. In standard tests like the OECD 301 series (OECD301D, OECD301E, and OECD301A), it meets the criteria for ready biodegradation, with high rates of degradation observed within a 4-week test period, often reaching the degradation limit within 10 days. irocoatingadditive.com Simulated wastewater treatment plant experiments have shown elimination rates of up to 98% after just one week. irocoatingadditive.com

While aerobic biodegradation is efficient, studies also indicate that alkyl polyglucosides, including this compound, can biodegrade under anaerobic conditions. albright.com.aualbright.com.auresearchgate.netewg.org However, the rate and completeness of anaerobic degradation may be influenced by factors such as the initial concentration and the structure of the alkyl chain. Some studies suggest that at higher concentrations, alkyl polyglucosides might not be completely biodegradable anaerobically and could potentially inhibit biogas production. researchgate.net Shorter alkyl chains have been associated with faster anaerobic biodegradability and higher final mineralization percentages. researchgate.net

Identification of Degradation Products

The primary biodegradation pathway for alkyl polyglucosides, including this compound, involves the cleavage of the glucosidic bond. This hydrolysis yields glucose (or saccharide units) and the corresponding fatty alcohol (decanol in the case of this compound). researchgate.net Glucose is then readily metabolized through pathways like the pyruvate (B1213749) cycle into carbon dioxide and water. researchgate.net Fatty alcohols undergo β-oxidation, breaking down into fatty acids which are subsequently metabolized intracellularly. researchgate.net

Another proposed, though less supported, mechanism involves ω-oxidation of the glucosides into corresponding alcohols, followed by breakdown into glucose and other by-products. researchgate.net However, studies using techniques like Liquid Chromatography-Mass Spectroscopy (LC-MS) have not consistently identified the expected alkanoic acid ions or adducts associated with this pathway. researchgate.net

Environmental Impact and Ecotoxicological Assessment

This compound exhibits low to moderate toxicity to aquatic organisms, and its rapid biodegradation minimizes its potential for long-term adverse effects in the environment. ontosight.aiecostore.comcanada.cakao.cominterchimie.fr

Aquatic Toxicity Studies (Fish, Invertebrates, Algae)

Acute aquatic toxicity tests show that alkyl polyglucosides, including this compound, fall within the range of 1 to 10 mg/L effective concentration for typical surfactants. irocoatingadditive.com Toxicity generally increases with increasing alkyl chain length up to C12-C16, and then decreases. europa.eu this compound (C10) is often reported to have lower acute toxicity compared to longer-chain alkyl glucosides. irocoatingadditive.com

Available data from various sources provide a range of toxicity values for fish, aquatic invertebrates (such as Daphnia magna), and algae. Some representative acute toxicity data for this compound (often as part of C8-10 or C10-16 alkyl polyglucosides) are presented in the table below:

OrganismEndpoint (Exposure Time)Concentration (mg/L)Source
Fish (Danio rerio)LC50 (96h)100.81 interchimie.frthesoapkitchen.co.ukmadarcorporation.com
Fish (Brachydanio rerio)LC50 (96h)5.9 interchimie.frinterchimie.fr
Fish (Scophthalmus maximus)LC50 (96h)96.64 thesoapkitchen.co.uk
Fish (Leuciscus idus)LC50 (96h)100-500 sevron.co.uk
Daphnia magnaEC50 (48h)> 100 interchimie.frthesoapkitchen.co.ukmadarcorporation.com
Daphnia magnaEC50 (48h)7 irocoatingadditive.com
Daphnia magnaEC50 (48h)150-294 sevron.co.uk
Daphnia magnaEC50 (48h)14 interchimie.frinterchimie.fr
Freshwater algae (Desmodesmus subspicatus)EC50 (72h)27.22 thesoapkitchen.co.ukmadarcorporation.com
Freshwater algae (Desmodesmus subspicatus)EC50 (72h)37 interchimie.frmadarcorporation.com
Freshwater algaeEC5010 bayhousearomatics.com
Freshwater algaeNOEC6.25 thesoapkitchen.co.uk
Marine water algaeEC507.03 thesoapkitchen.co.uk

This compound is considered a moderate hazard for both acute and chronic aquatic toxicity according to some assessments, being assigned the GHS code H412 for category 3 chronic aquatic toxicity (harmful to aquatic life with long-lasting effects). dtic.milchemistryconnection.com However, due to its rapid degradation, the risk to environmental organisms is often considered negligible. kao.com

Effects on Soil Microorganisms and Nutrient Cycling

Information specifically on the effects of this compound on soil microorganisms and nutrient cycling is less extensively documented in the provided search results compared to aquatic toxicity. However, as a readily biodegradable substance, this compound is expected to be broken down by microorganisms in the soil. europa.eu The European Union Ecolabel program reports that alkyl polyglucosides are anaerobically degradable, which is relevant for soil environments that may have anaerobic zones. ewg.org

One study mentions that the inhibition of the degradation activity of activated sludge is not anticipated when this compound is introduced to biological treatment plants in appropriate low concentrations. chemistryconnection.com This suggests that at relevant environmental concentrations, it is unlikely to cause significant disruption to microbial activity essential for decomposition and nutrient cycling in soil, particularly if introduced via treated wastewater sludge.

Terrestrial toxicity is generally expected to be low for alkyl polyglucosides due to their low adsorption to soil and ready biodegradability, which prevents their persistence in this compartment. europa.eu

Influence on the Environmental Fate of Other Pollutants (e.g., Herbicides)

Studies have investigated the potential for alkyl polyglucosides, including this compound, to influence the environmental fate of other pollutants, such as herbicides, particularly when used as co-formulants in pesticide products. atamanchemicals.comx-mol.comresearchgate.netnih.gov

Research on the effect of an alkyl polyglucoside-based surfactant (Triton CG-110, which includes this compound) on the fate of glyphosate (B1671968) in soil showed that the surfactant could reduce glyphosate adsorption in washed sand and sandy soil at a concentration corresponding to a field spraying solution (0.5%). x-mol.comresearchgate.netnih.gov However, this effect was not observed in clay soil, and the surfactant did not significantly affect glyphosate leaching in washed sand or its mineralization in any of the tested soils at this concentration. x-mol.comresearchgate.netnih.gov

At a higher concentration (1.5%), the same study found that the alkyl polyglucoside significantly increased the leaching of both diuron (B1670789) and glyphosate in sand, correlating with increased apparent water solubility of diuron and decreased glyphosate adsorption. researchgate.net However, it did not significantly affect the mobility of polycyclic aromatic hydrocarbons (PAHs) despite increasing their apparent water solubility. researchgate.net

Analytical Methodologies for Decyl Glucoside Characterization

Chromatographic Techniques

Chromatographic methods are widely used to separate and quantify the different components within a decyl glucoside sample, which is often a mixture of alkyl homologues and oligomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for analyzing this compound, particularly for assessing its purity and the distribution of alkyl glucosides. Both reversed-phase and normal-phase HPLC modes are employed. nih.gov

Reversed-Phase HPLC (RP-HPLC): This mode is effective for separating alkyl homologues and oligomers based on their alkyl chain length. nih.gov Using a mobile phase such as methanol-water with a gradient elution allows for the simultaneous separation of alkyl glycosides according to their alkyl chain length. nih.gov RP-HPLC can also be used to investigate the retention behavior of non-ionic surfactants on various stationary phases. Studies have utilized HPLC to determine the purity of n-Decyl-β-D-Glucopyranoside, reporting purities of ≥ 99% β+α anomers and low levels of decanol (B1663958). moleculardimensions.comanatrace.com HPLC-UV analysis has been used in studies involving this compound. spbu.ru HPLC coupled with mass spectrometry (HPLC-MS) is also applied for the analysis of this compound and capryl glucoside. analytice.com Research on cosmetic preparations containing green tea extract and this compound has utilized HPLC to measure skin penetration and retention capabilities. unair.ac.idresearchgate.net

Normal-Phase HPLC (NP-HPLC): This mode is suitable for separating alkyl glycosides into their alpha and beta anomers. nih.gov A mobile phase consisting of isooctane-ethyl acetate (B1210297) and 2-propanol in gradient mode, coupled with light scattering detection, has been used for this separation. nih.gov

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), can be used for the qualitative and quantitative analysis of volatile compounds associated with this compound production or as impurities. prezi.comresearchgate.net While this compound itself may require derivatization due to its low volatility, GC is valuable for analyzing related fatty alcohols like 1-decanol (B1670082), which is a raw material. prezi.com GC has been used to determine the purity of decyl β-D-glucopyranoside, with reported purities of ≥98%. sigmaaldrich.com A GC/MS method has been developed for the determination and characterization of alkyl polyglucosides as their trimethylsilylethers. researchgate.net

Spectroscopic and Scattering Methods

Spectroscopic techniques provide information about the chemical structure and functional groups of this compound, while scattering methods can offer insights into its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for confirming the chemical structure of this compound and identifying the presence of different anomers (alpha and beta) and isomers. analis.com.myatamanchemicals.comguidechem.comresearchgate.net NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, allowing for structural elucidation and verification of synthesis products. analis.com.myatamanchemicals.comresearchgate.net NMR has been used to confirm the identities of alkyl glucosides. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and its related components, as well as to provide structural information through fragmentation patterns. analis.com.myatamanchemicals.comresearchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-ESI-MS/MS), is effective for analyzing alkyl polyglucosides. researchgate.netanalis.com.my This technique can identify the m/z values of protonated molecules or adduct ions, such as [M + Na]⁺, which confirm the molecular weight of this compound and its oligomers. analis.com.my High-resolution mass spectrometry (HRMS) has also been used to confirm the identities of alkyl glucosides. researchgate.net Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-ToF MS) has been used to characterize alkyl glucosides and dodecyl glucosides with oxyethylene spacer groups. nih.govresearchgate.net

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques used to probe the structure of materials on the nanoscale, typically ranging from 1 nm to several hundreds of nm. ansto.gov.au These methods are particularly useful for studying the size, shape, and interactions of surfactant micelles in solution. researchgate.netresearchgate.net SAXS measures variations in electron density, while SANS measures variations in scattering length density, making them complementary techniques. ansto.gov.aunih.gov

In the context of this compound, SAXS and SANS can provide insights into the structure of the micelles it forms above its critical micelle concentration (CMC). Studies on alkyl glucosides, including those with 8, 9, and 10 alkyl carbons, have utilized SAXS to determine micelle shapes and sizes. researchgate.netacs.org The SAXS profiles are often analyzed using two-component ellipsoid models, which consist of an electron-rich outer shell representing the detergent head groups and a less electron-dense hydrophobic core formed by the alkyl chains. researchgate.netacs.orgnih.gov

Research indicates that for glucoside micelles, the SAXS profiles can be well-described by oblate ellipsoid models. nih.gov The minor axis of the elliptical micelle core is influenced by the length of the alkyl chain. nih.gov Studies comparing different alkyl glucosides have shown that the aggregation number of micelles increases with the addition of each alkyl carbon to the chain. nih.gov For a pure this compound surfactant, the dilute phase has been found to consist of micelles with an aggregation number in the range of 200–400. researchgate.net

SANS has also been employed to study the organization of surfactant aggregates, including this compound, particularly in confined environments such as the cylindrical pores of mesoporous silica (B1680970). ill.eu By using contrast matching with H₂O/D₂O mixtures, the scattering from the silica matrix can be suppressed to specifically study the structure of the adsorbed surfactant aggregates. ill.eu

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for determining the size distribution of particles, including surfactant micelles and aggregates, in liquid suspension. acs.orgdiva-portal.org DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. diva-portal.org The rate at which these fluctuations decay is related to the diffusion coefficient of the particles, which can then be converted to a hydrodynamic radius using the Stokes-Einstein equation. muser-my.com

DLS is a valuable tool for characterizing the aggregation behavior of this compound in aqueous solutions. It can be used to determine the size of micelles formed above the CMC and to monitor changes in size upon variations in concentration, temperature, pH, or the addition of other substances. muser-my.com Studies investigating nanostructured lipid carriers (NLC) stabilized with this compound have used DLS to characterize particle size and polydispersity index. researchgate.netnih.govnih.gov For instance, NLC formulations containing varying concentrations of this compound (2%, 2.5%, and 3%) showed particle sizes ranging from approximately 190 nm to 630 nm. researchgate.net Another study on NLCs using this compound as a surfactant reported optimal particle sizes between 60 and 80 nm. nih.gov

It is important to note that accurate DLS measurements for micellar solutions may require considering the viscosity of the sample, as the viscosity of the solution can differ from that of the pure solvent, especially at higher surfactant concentrations. muser-my.com Diluting the sample can reduce the influence of micelles on viscosity, but dilution itself can also impact micelle size and stability. muser-my.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a technique that provides high-resolution images of the morphology and structure of materials, including surfactant aggregates. In TEM, a beam of electrons is transmitted through a thin sample, and the interaction of the electrons with the sample forms an image.

While less commonly used for routine characterization of simple this compound micelles in dilute solution compared to scattering techniques, TEM can be useful for visualizing larger aggregates or complex self-assembled structures formed by this compound, potentially in mixtures with other components or under specific conditions. For example, studies characterizing nanostructured lipid carriers (NLC) have employed TEM to examine the morphology of the particles, which can be stabilized by surfactants like this compound. researchgate.net These studies have shown that NLCs formed with this compound can exhibit spherical morphology. researchgate.net Cryo-TEM, a variant of TEM where samples are rapidly frozen, can be particularly useful for visualizing the native structure of fragile self-assemblies like micelles and vesicles in solution, minimizing artifacts. Cryo-TEM has been used to observe the aggregation behavior of other glycosylamide quaternary ammonium (B1175870) salts, revealing the formation of micelles and vesicles. mdpi.com

Surface and Interfacial Characterization Techniques

This compound's function as a surfactant is intrinsically linked to its ability to modify surface and interfacial properties. Several techniques are used to quantify these effects.

Surface Tension Measurements

Surface tension measurements are fundamental for characterizing the surface activity of surfactants like this compound and determining their critical micelle concentration (CMC). researchgate.netoup.comscispace.comlearncanyon.com Surface tension is the force per unit length acting parallel to the surface of a liquid, arising from the cohesive forces between liquid molecules. Surfactants, being amphiphilic, preferentially adsorb at the air-liquid interface, reducing the surface tension.

As the concentration of this compound in water increases, the surface tension decreases until it reaches a point where micelles begin to form in the bulk solution. researchgate.netlearncanyon.com Beyond this concentration, the CMC, the surface tension remains relatively constant as additional surfactant molecules primarily form micelles rather than further accumulating at the interface. researchgate.netlearncanyon.com The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of surfactant concentration. oup.comscispace.com

Reported CMC values for this compound can vary depending on factors such as temperature and the presence of other substances. Studies have reported a CMC of 5.1 × 10⁻⁴ mol dm⁻³ for this compound in a tin electrodeposition electrolyte. researchgate.net Another study reported a CMC of 0.0022 mol/l for this compound in aqueous solution at 25°C. oup.comscispace.com Commercial specifications may also list CMC values, such as 50.1 ppm at 25°C, corresponding to a surface tension of 29.1 dynes/cm at 0.1% active principles. ladespensadeljabon.comihanskorea.com

ζ-Potential Analysis

ζ-Potential (Zeta potential) is a measure of the electrical potential at the slipping plane of a particle in a colloidal dispersion. It is an important indicator of the stability of colloidal systems, as a higher absolute ζ-potential generally indicates greater electrostatic repulsion between particles, reducing their tendency to aggregate.

For surfactant micelles, which are typically non-ionic like this compound, the ζ-potential in pure water is expected to be close to zero. However, in formulations or in the presence of charged species, the ζ-potential can become non-zero due0 to the adsorption of ions or charged molecules onto the micelle surface or the presence of charged impurities.

ζ-Potential analysis is frequently used in the characterization of formulations containing this compound, such as nanostructured lipid carriers (NLCs). researchgate.netnih.govnih.gov In these systems, this compound acts as a surfactant to stabilize the lipid nanoparticles. Measurements of ζ-potential help assess the surface charge of the NLC particles and their colloidal stability. For example, NLCs prepared with this compound have been reported to have a zeta potential of -7.37 mV. researchgate.net Another study on NLC formulations using this compound reported optimal formulations with a zeta potential up to -30mV, which correlated with their stability. nih.gov

Quartz Crystal Microbalance (QCM)

Quartz Crystal Microbalance (QCM), particularly with dissipation monitoring (QCM-D), is a sensitive technique used to measure the mass adsorbed onto a surface in real-time. researchgate.netfrontiersin.org It operates by monitoring changes in the resonance frequency of a piezoelectric quartz crystal as material adsorbs onto its surface. QCM-D also provides information about the viscoelastic properties of the adsorbed layer by measuring the energy dissipation. frontiersin.org

QCM can be applied to study the adsorption behavior of this compound at solid-liquid interfaces. While direct studies focusing solely on this compound adsorption on various surfaces using QCM were not prominently found in the search results, the technique is widely used to study the adsorption of other surfactants, including alkyl glucosides and non-ionic surfactants, on different substrates like gold, stainless steel, and polymeric coatings. researchgate.netresearchgate.networktribe.comnih.gov

Studies on the adsorption of other surfactants using QCM have shown that the amount of adsorbed material and the kinetics of adsorption are influenced by factors such as surfactant concentration, alkyl chain length, head group chemistry, and the nature of the solid surface. researchgate.networktribe.com QCM-D can detect the adsorption of even small molecular systems and provides insights into the binding efficacy and layer formation on surfaces. researchgate.netfrontiersin.org It can also reveal the influence of surfactants on the interaction between solvents and polymeric films on surfaces. researchgate.net Given this compound's surfactant properties, QCM would be a suitable technique to investigate its adsorption behavior on various relevant surfaces, providing data on adsorption kinetics, adsorbed mass, and the viscoelastic properties of the adsorbed layer.

Conclusion and Future Research Directions

Current Gaps in Decyl Glucoside Research

While this compound is well-characterized for its performance as a surfactant, emulsifier, and foaming agent in various formulations, research gaps persist, particularly concerning the detailed mechanisms of its interactions in complex systems and the optimization of its synthesis for specific applications. For instance, while studies have investigated its use as a stabilizer in nanosuspensions for dermal delivery, further research could delve deeper into the long-term stability and release profiles of active compounds in such systems. cir-safety.org Additionally, understanding the precise interplay between this compound and different microbial communities in environmental contexts, such as its effect on glyphosate (B1671968) biodegradation in soil, is an area requiring more comprehensive investigation. researchgate.net Although the basic alcoholysis of glucose is a known method for alkyl glucoside synthesis, optimizing this "green" process to minimize the formation of alkyl polyglucosides when a monoglucoside is the desired product presents a research challenge. cir-safety.org Furthermore, while zeolite catalysts have shown promise in the direct glucosidation of glucose with 1-decanol (B1670082) to synthesize this compound with improved conversion and yield, further research into the effects of various zeolite properties, such as acid strength and pore topology, could lead to more efficient and selective synthesis methods. nih.govmdpi.com There is also a need for further investigation into the impact of this compound concentration on the physical properties of complex formulations like hydrogels, where higher concentrations can negatively affect viscosity and clarity. mdpi.com

Emerging Applications and Innovations

The drive for sustainability and mildness is propelling the exploration of this compound in novel applications and innovative formulations. Its compatibility with other surfactants and polymers makes it a valuable component in developing new "green" cleaning products and personal care items with enhanced performance and environmental profiles. amazon.saammerex.com Emerging applications include its use in specialized industrial solutions and potentially in the food and pharmaceutical industries, driven by its gentle nature and favorable environmental impact. marketresearchintellect.comdataintelo.com Innovations are also seen in the development of synergistic blends incorporating this compound with other naturally derived ingredients to achieve superior foaming and skin conditioning properties. atamanchemicals.comamazon.saammerex.com The potential for this compound to enhance the penetration of other ingredients through the skin suggests avenues for its use in advanced delivery systems, although this requires careful consideration. cir-safety.orgcir-safety.org Research into using alternative, potentially cheaper sources of the decyl alcohol component, such as extraction from Gram-negative bacteria like E. coli, represents a potential innovation in raw material sourcing for this compound production. prezi.com

Future Methodological Advancements in this compound Studies

Here is a summary of some research findings related to this compound synthesis using zeolite catalysts:

CatalystSi/Al Molar RatioGlucose Conversion (%)This compound Yield (%)
H-FAU3>70Highest Yield mdpi.com
H-MFI->70- mdpi.com
H-BEA->70- mdpi.com
MCM-41--60 mdpi.com

Further detailed research findings often relate to specific formulation performance or synthesis conditions, as exemplified by studies on its use in nanosuspensions or various catalytic synthesis methods. cir-safety.orgnih.govmdpi.com

Q & A

Advanced Research Question

  • Foam Dynamics : Shorter chains (C8–C10) yield rapid but unstable foam, while C12–C14 chains (e.g., Lauryl Glucoside) produce slower, stable lather .
  • Viscosity : Longer chains (C12–C16) increase viscosity (2000–6000 mPa·s) compared to C8–C10 (1000–2500 mPa·s), affecting formulation rheology .
  • Irritation Potential : Higher chain lengths (C14–C18) reduce irritation; C10 glucoside shows moderate irritation at 27% a.i. in rabbits .

Methodological Insight : Use comparative studies with controlled chain lengths (e.g., C8 vs. C12) to isolate structure-function relationships.

How can researchers resolve contradictions in reported irritation potential across studies?

Advanced Research Question
Contradictions arise from:

  • Concentration Variability : 0.5% this compound shows minimal irritation, while 10% induces mild reactions in patch tests .
  • Test Models : Rabbit skin overestimates irritation (PDII 4.6) compared to human SIOPT assays (0.5% a.i., slight irritation) .

Q. Resolution Strategies :

  • Conduct dose-response studies across species.
  • Use meta-analyses to harmonize data from GPMT (non-sensitizing) and LLNA (potential sensitization at >5.9% C14 glucoside) .

How does pH affect the surfactant efficacy of this compound in alkaline formulations?

Advanced Research Question
In alkaline environments (e.g., 6–25% NaOH):

  • Wetting Ability : this compound (0.1% in 6% NaOH) reduces sinking time to 23 seconds, outperforming hexyl glucoside (>2000 seconds) .
  • Solubility : High pH (>12) enhances solubility but may degrade glucose moieties, requiring stabilizers like coco-glucoside .

Experimental Design : Use dynamic surface tension measurements (e.g., Du Nouy ring method) to quantify performance under varying pH.

What challenges exist in standardizing purity assessments for this compound?

Advanced Research Question
Challenges include:

  • Byproduct Detection : Oligomers and unreacted alcohols require HPLC-MS for quantification .
  • Batch Variability : Natural fatty alcohol sources (coconut/palm) introduce C6–C16 chain heterogeneity, complicating reproducibility .

Solution : Adopt ISO/ASTM standards for alkyl glucoside characterization, emphasizing chain-length profiling.

How do co-surfactants modify this compound’s performance in formulations?

Advanced Research Question

  • Synergy with Coco-Glucoside : Blends improve viscosity (2500–6000 mPa·s) and foam stability, ideal for cleansers .
  • Solubilization Enhancement : Caprylyl/Capryl Glucoside (C8/C10) increases solubilizing power in micellar systems .

Methodology : Use factorial design experiments to optimize co-surfactant ratios for target properties (e.g., foam volume, irritation scores).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.